molecular formula C12H10Be B14698966 Diphenylberyllium CAS No. 22300-89-6

Diphenylberyllium

Cat. No.: B14698966
CAS No.: 22300-89-6
M. Wt: 163.22 g/mol
InChI Key: KPWNKTMVKCAZPR-UHFFFAOYSA-N
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Description

Diphenylberyllium is an organometallic compound with the formula ( \text{Be(C}_6\text{H}_5)_2 ). It is a member of the beryllium organometallic family, which includes compounds where beryllium is bonded to organic groups. This compound is known for its unique structure and reactivity, making it a subject of interest in the field of organometallic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenylberyllium typically involves the reaction of beryllium chloride with phenylmagnesium bromide (Grignard reagent). The reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products. The general reaction is as follows:

[ \text{BeCl}_2 + 2 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{Be(C}_6\text{H}_5)_2 + 2 \text{MgBrCl} ]

This reaction requires careful control of temperature and solvent conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound is limited due to the toxicity and handling difficulties associated with beryllium compounds. the synthesis methods used in research laboratories can be scaled up with appropriate safety measures. The use of automated systems and closed reaction vessels can help mitigate the risks involved in handling beryllium .

Chemical Reactions Analysis

Types of Reactions

Diphenylberyllium undergoes various types of chemical reactions, including:

    Substitution Reactions: this compound can react with protic compounds, leading to the substitution of phenyl groups with other functional groups.

    Coordination Reactions: this compound can form complexes with Lewis bases such as ethers, phosphines, and amines.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and phosphines. The reactions are typically carried out in non-aqueous solvents such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent hydrolysis and oxidation .

Major Products Formed

The major products formed from reactions with this compound depend on the nature of the reagents used. For example, reaction with alcohols produces beryllium alkoxides, while reaction with amines produces beryllium amides .

Mechanism of Action

The mechanism of action of diphenylberyllium involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to form stable complexes with Lewis bases and participate in various chemical reactions. The molecular targets and pathways involved in its reactivity are primarily related to its coordination chemistry and the formation of beryllium-ligand bonds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diphenylberyllium include:

    Dimethylberyllium: Another organoberyllium compound with the formula ( \text{Be(CH}_3)_2 ).

    Beryllocenes: Compounds where beryllium is bonded to cyclopentadienyl ligands.

    Beryllium Alkoxides: Compounds where beryllium is bonded to alkoxide groups.

Uniqueness of this compound

This compound is unique due to its stability and ability to form a variety of coordination complexes. Its reactivity as a Lewis acid and its ability to undergo substitution reactions make it a versatile compound in organometallic chemistry .

Properties

CAS No.

22300-89-6

Molecular Formula

C12H10Be

Molecular Weight

163.22 g/mol

IUPAC Name

beryllium;benzene

InChI

InChI=1S/2C6H5.Be/c2*1-2-4-6-5-3-1;/h2*1-5H;/q2*-1;+2

InChI Key

KPWNKTMVKCAZPR-UHFFFAOYSA-N

Canonical SMILES

[Be+2].C1=CC=[C-]C=C1.C1=CC=[C-]C=C1

Origin of Product

United States

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